An In-Depth Technical Guide to the Chemical Structure and Molecular Weight Analysis of C18H20ClNO5S
An In-Depth Technical Guide to the Chemical Structure and Molecular Weight Analysis of C18H20ClNO5S
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: From Molecular Formula to Structural Certainty
In the landscape of modern drug discovery and development, the precise characterization of a new chemical entity (NCE) is the bedrock upon which all subsequent research is built. An unambiguous determination of a compound's chemical structure and molecular weight is not merely a formality; it is a critical step that ensures reproducibility, informs on potential metabolic fate, and is a non-negotiable requirement for regulatory submission. This guide provides a comprehensive, in-depth analysis of the chemical structure and molecular weight determination for the compound with the molecular formula C18H20ClNO5S, identified as [3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate.
This document is structured to provide not just a set of protocols, but a strategic workflow. It is designed to empower researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to approach the characterization of novel small molecules with confidence and scientific rigor. We will delve into the "why" behind the "how," explaining the causal relationships in experimental choices and ensuring that each step is part of a self-validating analytical system.
The Compound of Interest: [3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate
The subject of this guide is a complex organic molecule with the molecular formula C18H20ClNO5S. Its systematic name is [3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate. A thorough understanding of its structure is paramount for elucidating its potential pharmacological activity.
Structural Overview
The chemical structure of [3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate is presented below:
Figure 1: 2D structure of [3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate.
The molecule possesses several key functional groups that are critical to its chemical properties and potential biological interactions:
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Aromatic Rings: Two phenyl rings, one substituted with a chlorine atom and the other with a methanesulfonate group.
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Amide: A tertiary amide linkage.
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Ether: A methoxyethyl group.
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Sulfonate Ester: A methanesulfonate (mesylate) group.
Molecular Formula and Weight
A precise determination of the molecular weight is the first step in structural confirmation. The molecular formula and corresponding weights are summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C18H20ClNO5S | - |
| Average Molecular Weight | 397.87 g/mol | Calculated |
| Monoisotopic Mass | 397.07507 Da | PubChem |
Table 1: Molecular weight and formula of the target compound.
The distinction between average molecular weight and monoisotopic mass is crucial. Average molecular weight is calculated using the weighted average of the natural abundances of all isotopes of each element. In contrast, monoisotopic mass is calculated using the mass of the most abundant isotope of each element. High-resolution mass spectrometry measures the monoisotopic mass, providing a highly accurate tool for confirming the elemental composition.[1][2]
The Analytical Workflow: A Multi-Technique Approach
The structural elucidation of a novel compound is never reliant on a single analytical technique. Instead, a synergistic approach combining mass spectrometry (MS) for molecular weight and fragmentation information with nuclear magnetic resonance (NMR) spectroscopy for detailed connectivity and spatial arrangement is the gold standard in the pharmaceutical industry.[3][4]
Diagram 1: A typical analytical workflow for the structural elucidation of a new chemical entity.
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool in drug discovery, providing highly sensitive and accurate mass measurements.[5][6][7] For a novel compound like [3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate, both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are employed.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
The primary goal of HRMS is to determine the accurate mass of the molecular ion, which allows for the unambiguous confirmation of the elemental composition.
Experimental Protocol: HRMS Analysis
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Sample Preparation:
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Accurately weigh approximately 1 mg of the compound.
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Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
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Further dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
-
Instrumentation and Parameters:
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Instrument: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
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Ionization Source: Electrospray Ionization (ESI).
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Polarity: Positive and negative ion modes.
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Mass Range: m/z 100-1000.
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Resolution: > 60,000 FWHM.
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Data Analysis: The acquired accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) is compared to the theoretical mass calculated for the proposed molecular formula (C18H20ClNO5S). A mass accuracy of < 5 ppm is required for confident assignment.
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| Ion | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
| [M+H]⁺ | 398.0823 | 398.0820 | -0.75 |
| [M+Na]⁺ | 420.0643 | 420.0640 | -0.71 |
Table 2: Hypothetical HRMS data for C18H20ClNO5S.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis
Tandem MS provides information about the compound's structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern serves as a "fingerprint" and helps to piece together the different structural components.
Experimental Protocol: Tandem MS (MS/MS) Analysis
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Instrumentation: A triple quadrupole, ion trap, or Q-TOF mass spectrometer.
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Precursor Ion Selection: The molecular ion ([M+H]⁺ or [M-H]⁻) is selected in the first mass analyzer.
-
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell using an inert gas (e.g., argon or nitrogen).
-
Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer.
-
Data Interpretation: The masses of the fragment ions are used to deduce the structures of the corresponding neutral losses and charged fragments, providing evidence for the presence of key functional groups and their connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation
While MS provides the molecular formula and substructural information, NMR spectroscopy is essential for determining the precise arrangement of atoms and the overall 3D structure of the molecule.[8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.
Experimental Protocol: NMR Analysis
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Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D NMR Experiments:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms.
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DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting different fragments of the molecule.
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| ¹H Chemical Shift (ppm) (Predicted) | Multiplicity | Integration | Assignment |
| 7.8-7.4 | m | 4H | Aromatic protons (chlorobenzoyl) |
| 7.3-7.1 | m | 4H | Aromatic protons (phenyl) |
| 4.6 | s | 2H | -CH₂- (benzyl) |
| 3.7 | t | 2H | -N-CH₂- |
| 3.5 | t | 2H | -O-CH₂- |
| 3.3 | s | 3H | -O-CH₃ |
| 2.9 | s | 3H | -S-CH₃ |
Table 3: Predicted ¹H NMR data for C18H20ClNO5S.
| ¹³C Chemical Shift (ppm) (Predicted) | Assignment |
| 169 | C=O (amide) |
| 140-125 | Aromatic carbons |
| 70 | -O-CH₂- |
| 59 | -O-CH₃ |
| 50 | -N-CH₂- (benzyl) |
| 48 | -N-CH₂- |
| 37 | -S-CH₃ |
Table 4: Predicted ¹³C NMR data for C18H20ClNO5S.
Diagram 2: Simplified representation of key HMBC correlations for structural assembly.
Conclusion: A Self-Validating System for Structural Integrity
The comprehensive analysis of [3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate, with the molecular formula C18H20ClNO5S, exemplifies a rigorous and self-validating approach to the characterization of a new chemical entity. By integrating high-resolution mass spectrometry for accurate mass and molecular formula confirmation with a suite of 1D and 2D NMR experiments for unambiguous structural elucidation, we can achieve a high degree of confidence in the assigned structure. This multi-faceted analytical strategy is not merely an academic exercise but a critical component of the drug development pipeline, ensuring the safety, efficacy, and quality of novel therapeutics. The methodologies outlined in this guide provide a robust framework for researchers and scientists to navigate the complexities of small molecule characterization.
References
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The Analytical Scientist. (2019, May 29). MS and NMR - the Perfect Couple? Retrieved from [Link]
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Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]
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MCAT Crash Course. (2024, July 7). NMR and Mass Spectroscopy. YouTube. Retrieved from [Link]
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Catalent. (2020, November 20). NMR and Mass Spectrometry in Pharmaceutical Development. Retrieved from [Link]
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Taylor & Francis. Structure elucidation – Knowledge and References. Retrieved from [Link]
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OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra - Organic Chemistry. Retrieved from [Link]
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ResearchGate. General Structural Elucidation Workflow. Retrieved from [Link]
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OpenOChem Learn. Interpreting NMR. Retrieved from [Link]
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Drug Target Review. (2021, February 18). Mass spectrometry applications for drug discovery and development. Retrieved from [Link]
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News-Medical. (2023, October 11). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]
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Oregon State University. (2022, March 9). Interpreting Mass Spectra. Retrieved from [Link]
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Bruker. Structure Analysis. Retrieved from [Link]
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